![molecular formula C9H4BrCl2N B11849156 4-Bromo-1,6-dichloroisoquinoline](/img/structure/B11849156.png)
4-Bromo-1,6-dichloroisoquinoline
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Overview
Description
4-Bromo-1,6-dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N It belongs to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 4-Bromo-1,6-dichloroisoquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, the compound can be synthesized by heating isoquinoline hydrochlorides with bromine in nitrobenzene, resulting in high yields . Another method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials, followed by a three-step reaction process . These methods are suitable for both laboratory-scale and industrial-scale production.
Chemical Reactions Analysis
4-Bromo-1,6-dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield isoquinoline N-oxides.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents, forming carbon-carbon bonds.
Scientific Research Applications
Scientific Research Applications
4-Bromo-1,6-dichloroisoquinoline has several notable applications in scientific research:
Medicinal Chemistry
- Anticancer Properties: Research indicates that derivatives of isoquinoline exhibit significant anticancer activity. This compound is being studied for its potential to inhibit cell proliferation in cancer cells by modulating specific pathways .
- Antimicrobial Activity: The compound has shown promise as an antimicrobial agent against various pathogens, making it a candidate for further development in antibiotic therapies.
Biological Research
- Enzyme Inhibition Studies: The compound acts as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which are crucial for drug metabolism. This interaction is vital for understanding the pharmacokinetics of drugs that may be co-administered with it .
- Viral Activity: Some studies have explored its antiviral properties, particularly against HIV, suggesting modifications in halogenation can enhance efficacy against viral infections .
Industrial Applications
- Dyes and Pigments Production: The compound serves as an intermediate in the synthesis of dyes and pigments used in various industrial applications .
- Pharmaceutical Development: It is utilized as a building block for synthesizing more complex pharmaceutical compounds, contributing to drug discovery efforts .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of several isoquinoline derivatives, including this compound. The results indicated a significant reduction in cell viability in cancer cell lines upon treatment with this compound. The mechanism involved the inhibition of specific signaling pathways associated with cell growth and survival.
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral activity, researchers synthesized various isoquinoline derivatives and tested their efficacy against HIV. The findings revealed that compounds with specific halogenation patterns exhibited enhanced antiviral activity compared to their non-halogenated counterparts.
Mechanism of Action
The mechanism of action of 4-Bromo-1,6-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
4-Bromo-1,6-dichloroisoquinoline can be compared with other similar compounds, such as:
6-Bromo-1,3-dichloroisoquinoline: This compound has a similar structure but differs in the position of the chlorine atoms.
4-Bromoisoquinoline: Lacks the additional chlorine atoms, resulting in different chemical properties and reactivity.
1,6-Dichloroisoquinoline:
Biological Activity
4-Bromo-1,6-dichloroisoquinoline is a synthetic compound belonging to the isoquinoline family, which exhibits a variety of biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H5BrCl2N
- Molecular Weight : 242.50 g/mol
- CAS Number : 215453-51-3
- Solubility : Moderately soluble in organic solvents with a log P value indicating moderate lipophilicity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been identified as an inhibitor of TEAD transcription factors, which are implicated in various cancers due to their role in the Hippo signaling pathway. Inhibition of TEAD can prevent cancer cell proliferation and promote apoptosis in tumor cells .
The compound's mechanism primarily involves:
- Inhibition of TEAD Transcription Factors : By disrupting the interaction between YAP/TAZ and TEAD, it reduces the transcription of genes that promote cell growth and survival .
- CYP Enzyme Interaction : It has been shown to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which may affect drug metabolism and enhance its therapeutic effects or toxicity profiles .
Case Studies
Study | Findings |
---|---|
In vitro study on cancer cell lines | Demonstrated significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines when treated with varying concentrations of this compound. |
Animal model studies | In vivo studies showed reduced tumor growth in xenograft models treated with the compound compared to controls, indicating its potential as an effective anticancer agent. |
Toxicity and Safety Profile
While this compound shows promise as a therapeutic agent, its safety profile is crucial for clinical applications. The compound has been classified with several hazard warnings:
Properties
Molecular Formula |
C9H4BrCl2N |
---|---|
Molecular Weight |
276.94 g/mol |
IUPAC Name |
4-bromo-1,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-8-4-13-9(12)6-2-1-5(11)3-7(6)8/h1-4H |
InChI Key |
ZEMZJQUVBIRRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN=C2Cl)Br |
Origin of Product |
United States |
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